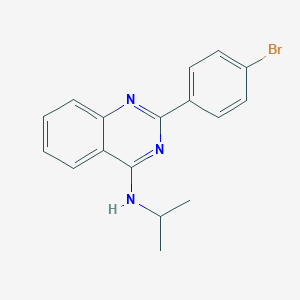
2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromoaniline, which is then subjected to a series of reactions to introduce the quinazoline moiety. The key steps include:
Nitration and Reduction: 4-Bromonitrobenzene is nitrated and then reduced to obtain 4-bromoaniline.
Cyclization: The 4-bromoaniline undergoes cyclization with isatoic anhydride to form the quinazoline ring.
Alkylation: The resulting quinazoline derivative is then alkylated with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
2-(4-Bromophenyl)-N-isopropyl-4-quinazolinamine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-N-isopropyl-4-quinazolinamine: This compound has a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different biological activities and reactivity due to the difference in halogen atoms.
2-(4-Methylphenyl)-N-isopropyl-4-quinazolinamine: This compound has a methyl group instead of a bromine atom. The presence of a methyl group can significantly alter its chemical and biological properties.
2-(4-Fluorophenyl)-N-isopropyl-4-quinazolinamine: The fluorine atom can affect the compound’s reactivity and biological activity differently compared to the bromine atom.
The uniqueness of 2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
371945-15-2 |
|---|---|
分子式 |
C17H16BrN3 |
分子量 |
342.2g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H16BrN3/c1-11(2)19-17-14-5-3-4-6-15(14)20-16(21-17)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,20,21) |
InChI 键 |
OAVMYWUQSMSXHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
规范 SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


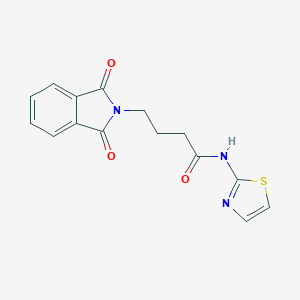

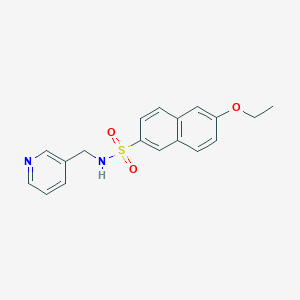
![4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B361090.png)
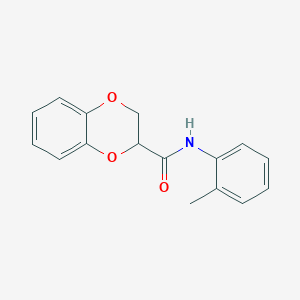
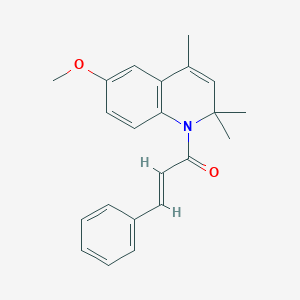
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B361116.png)
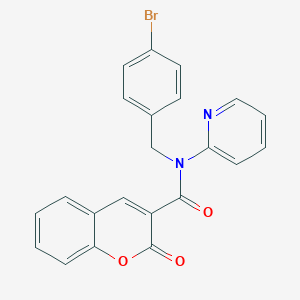
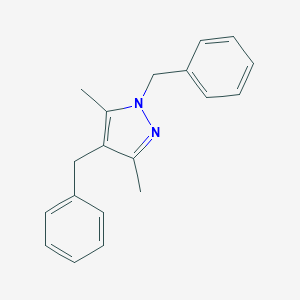
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B361130.png)
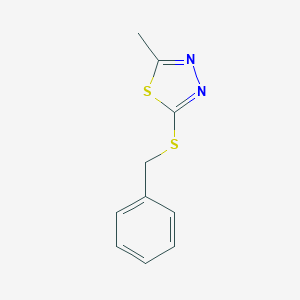
![4-Phenoxy-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361164.png)
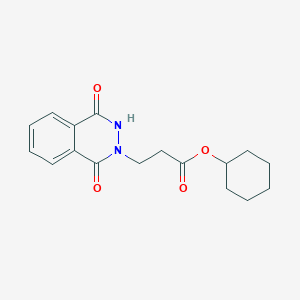
![4-(4-Phenylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361169.png)
